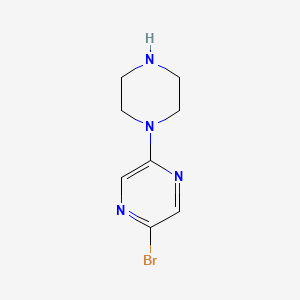

2-Bromo-5-(piperazin-1-YL)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLIQZJZHJUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610435 | |

| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-90-4 | |

| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-(piperazin-1-YL)pyrazine chemical properties

An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-YL)pyrazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its physicochemical characteristics, outlines plausible experimental protocols, and discusses its potential reactivity and applications as a chemical intermediate.

Core Chemical Properties

This compound is a substituted pyrazine compound. The core structure consists of a pyrazine ring, which is an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a bromine atom at position 2 and a piperazine group at position 5.

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and predictive databases.

| Property | Value | Source |

| CAS Number | 446286-90-4 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₄ | [1][2] |

| Molecular Weight | 243.108 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 380.6 ± 42.0 °C (Predicted) | [1] |

| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.22 ± 0.10 (Predicted) | [1] |

| Purity | ≥95% | [2] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction: The synthesis involves the reaction of a di-substituted pyrazine, such as 2,5-dibromopyrazine, with piperazine. The greater reactivity of one bromine atom or the use of stoichiometric control allows for a mono-substitution.

-

Materials:

-

2,5-Dibromopyrazine

-

Piperazine (2-4 equivalents)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (Optional, to scavenge HBr)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromopyrazine in the chosen solvent.

-

Add piperazine to the solution. An excess of piperazine is used to favor mono-substitution and to act as the base to neutralize the HBr byproduct.

-

The mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Experimental Protocol: Purification

The crude product can be purified using standard laboratory techniques.

-

Method: Flash column chromatography is a suitable method for purification.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (~1%) to prevent the product from streaking on the silica gel.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

The solution is loaded onto a silica gel column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under vacuum to yield purified this compound.

-

Structural Elucidation and Analysis

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The pyrazine protons would appear as singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The piperazine protons would appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the secondary amine. A broad singlet for the N-H proton of the piperazine would also be present.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the pyrazine and piperazine rings.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum would show a molecular ion peak (M+) and/or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight (243.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion peak.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often containing a modifier like trifluoroacetic acid or formic acid) would be suitable. Purity is determined by integrating the area of the product peak relative to the total peak area.

Reactivity and Further Applications

The structure of this compound contains two key reactive sites, making it a valuable building block in medicinal chemistry.

-

Piperazine N-H group: The secondary amine on the piperazine ring is nucleophilic and can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

Alkylation: Reaction with alkyl halides to introduce substituents.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

Bromo-Pyrazine Moiety: The bromine atom is on an electron-deficient pyrazine ring, making it susceptible to displacement via nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids.

-

Buchwald-Hartwig Amination: Reaction with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

This dual reactivity allows for the synthesis of a diverse library of more complex molecules, where different functionalities can be introduced at either end of the molecule.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Standard analytical workflow for compound characterization and purity assessment.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-(piperazin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and characterization of the novel compound 2-Bromo-5-(piperazin-1-yl)pyrazine. This molecule holds potential as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, owing to its unique structural features that allow for diverse chemical modifications.

Synthesis Methodology

A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a dihalogenated pyrazine with piperazine. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by the nucleophilic piperazine.

Proposed Reaction Scheme:

Experimental Protocol

This protocol is a proposed method based on analogous reactions involving nucleophilic aromatic substitution on dihalopyrazines.[1][2]

Materials:

-

2,5-Dibromopyrazine

-

Piperazine

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromopyrazine (1.0 equivalent) in an anhydrous polar aprotic solvent under an inert atmosphere.

-

Add piperazine (1.1 to 2.0 equivalents). The use of a slight excess of piperazine can favor the monosubstituted product.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the predicted and experimentally available characterization data.

Physical Properties

| Property | Predicted/Available Value | Reference |

| Molecular Formula | C₈H₁₁BrN₄ | |

| Molecular Weight | 243.11 g/mol | |

| Boiling Point | 380.6±42.0 °C (Predicted) | [3] |

| Density | 1.515±0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.22±0.10 (Predicted) | [3] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [3] |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 7.8 - 8.2 | d |

| Pyrazine-H | 7.5 - 7.9 | d |

| Piperazine-H (N-CH₂) | 3.4 - 3.8 | t |

| Piperazine-H (N-CH₂) | 2.9 - 3.3 | t |

| Piperazine-NH | 1.5 - 2.5 | br s |

2.2.2. 13C NMR Spectroscopy (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazine C-Br | 140 - 145 |

| Pyrazine C-N | 150 - 155 |

| Pyrazine C-H | 130 - 135 |

| Pyrazine C-H | 125 - 130 |

| Piperazine C-N | 45 - 50 |

2.2.3. Mass Spectrometry (Predicted)

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₈H₁₁BrN₄ [M+H]⁺ would be approximately 243.0243.

-

Electron Ionization (EI) Fragmentation: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of bromine, and cleavage of the piperazine ring.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Logic

Caption: Logical workflow for the structural characterization of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 446286-90-4 [amp.chemicalbook.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. rsc.org [rsc.org]

- 6. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-YL)pyrazine: A Key Intermediate in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2-Bromo-5-(piperazin-1-YL)pyrazine. This compound has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its unique combination of a reactive bromine atom and a pharmacologically significant piperazine moiety makes it a versatile scaffold for the development of novel therapeutics.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound. Its structure consists of a pyrazine ring substituted with a bromine atom at the 2-position and a piperazine ring at the 5-position.

-

Molecular Formula: C₈H₁₁BrN₄

-

Molecular Weight: 243.11 g/mol

-

CAS Number: 446286-90-4

The structural arrangement of the pyrazine and piperazine rings, along with the strategically placed bromine atom, provides a powerful tool for synthetic chemists. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the piperazine nitrogen can be protonated at physiological pH, allowing for ionic interactions with biological targets[1]. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments[1].

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in peer-reviewed literature, which is common for a commercial chemical intermediate. However, predicted data provides valuable insights into its characteristics.

| Property | Value | Source |

| Boiling Point | 380.6 ± 42.0 °C | Predicted[2] |

| Density | 1.515 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 8.22 ± 0.10 | Predicted[2] |

| Appearance | Solid | - |

| Storage | 2-8°C, under inert gas | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a general and plausible synthetic route involves a nucleophilic aromatic substitution reaction.

General Synthetic Approach:

The synthesis would likely proceed via the reaction of a di-halogenated pyrazine, such as 2,5-dibromopyrazine, with piperazine. The reaction conditions would be optimized to favor monosubstitution over disubstitution.

Illustrative Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dibromopyrazine (1 equivalent) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP), add piperazine (1.1 to 1.5 equivalents). A base, such as potassium carbonate or triethylamine, may be added to scavenge the HBr byproduct.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: General synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

This compound is a highly valuable intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors[1]. The pyrazine scaffold is a common motif in many approved and experimental drugs[3].

Key Application: Synthesis of ALK2 Inhibitors

A significant application of this building block is in the development of inhibitors for Activin receptor-like kinase 2 (ALK2), also known as ACVR1[1]. ALK2 is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in soft tissues[4][5].

The pyrazine core of this compound can serve to anchor a molecule within the ATP-binding pocket of the kinase, while the piperazine group can be functionalized to enhance potency, selectivity, and pharmacokinetic properties[1]. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to explore the structure-activity relationship (SAR) and optimize the inhibitor's profile.

ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva (FOP)

In its normal state, the ALK2 receptor requires binding to a BMP ligand and a type II BMP receptor to become activated. In FOP, the mutated ALK2 receptor is hyperactive, leading to aberrant downstream signaling even at basal conditions, which is further exacerbated by certain ligands like Activin A[5]. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus and induce the expression of genes that drive osteogenesis, resulting in heterotopic bone formation[6][7].

An inhibitor synthesized from this compound would aim to bind to the ATP-binding site of the mutated ALK2 kinase domain, preventing the phosphorylation of SMADs and thereby blocking the pathological signaling cascade.

Caption: The aberrant ALK2 signaling pathway in FOP and the mechanism of action for a targeted inhibitor.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery. Its structural features facilitate the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. The ongoing research into ALK2 inhibitors for the treatment of FOP highlights the importance of such building blocks in creating targeted therapies for rare and debilitating genetic diseases. This guide provides a foundational understanding of its properties and applications for researchers working at the forefront of medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 446286-90-4 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Investigations of activated ACVR1/ALK2, a bone morphogenetic protein type I receptor, that causes fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Navigating the Complex Landscape of Fibrodysplasia Ossificans Progressiva: From Current Paradigms to Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-yl)pyrazine (CAS 446286-90-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-(piperazin-1-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a probable synthetic route, purification protocols, and methods for analytical characterization. Furthermore, it explores the potential biological significance of this molecule, particularly as a scaffold for kinase inhibitors, and visualizes a relevant signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a disubstituted pyrazine derivative featuring both a bromine atom and a piperazine moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules. The pyrazine ring is a common scaffold in numerous biologically active compounds, and the piperazine group is frequently incorporated into pharmaceutical agents to enhance their pharmacokinetic properties, such as solubility and bioavailability. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 446286-90-4 | - |

| Molecular Formula | C₈H₁₁BrN₄ | - |

| Molecular Weight | 243.11 g/mol | - |

| Appearance | Solid (predicted) | - |

| Boiling Point | 380.6 ± 42.0 °C (Predicted) | [1] |

| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.22 ± 0.10 (Predicted) | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Purification

Proposed Synthetic Protocol

Reaction Scheme:

Materials:

-

2,5-Dibromopyrazine

-

Piperazine (anhydrous)

-

A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

A suitable solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

Standard laboratory glassware and purification equipment (flash chromatography system, rotary evaporator)

Procedure:

-

To a solution of 2,5-dibromopyrazine (1.0 eq) in the chosen solvent, add an excess of piperazine (e.g., 2-3 eq) and the base (e.g., 2.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Purification and Characterization

The purified compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the piperazine ring. The pyrazine protons should appear as singlets or doublets in the aromatic region, while the piperazine protons will be observed as multiplets in the aliphatic region.

-

¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the pyrazine and piperazine rings. The carbon attached to the bromine atom will be significantly shifted.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound ([M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio).

-

Melting Point: The melting point of the purified solid should be determined using a standard melting point apparatus.

Potential Biological Activity and Signaling Pathway

The piperazinyl-pyrazine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound is a promising starting point for the development of novel kinase inhibitors.

One important signaling pathway often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and indicates where a potential inhibitor derived from the target compound might act.

Caption: PI3K/AKT/mTOR Signaling Pathway with Potential Inhibition Sites.

Experimental Workflows

The development of a novel kinase inhibitor from this compound would typically follow a structured workflow. The bromine atom serves as a key point for diversification using cross-coupling reactions.

Caption: Drug Discovery Workflow from the Core Scaffold.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility offered by its functional groups make it an attractive starting material for the generation of novel bioactive compounds. Further experimental investigation into its properties and biological activities is warranted and could lead to the development of new therapeutic agents.

References

The Biological Versatility of Pyrazine and Piperazine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine and piperazine heterocycles are cornerstones in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Their unique physicochemical properties, including their ability to participate in hydrogen bonding and act as bioisosteres, have made them privileged scaffolds in the design of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of pyrazine and piperazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Pyrazine and Piperazine Derivatives

Derivatives of both pyrazine and piperazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various pyrazine and piperazine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A summary of these activities against various cancer cell lines is presented below.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 | [1] |

| Compound 46 | MCF-7 (Breast Cancer) | 9.1 | [1] | |

| Compound 47 | PC12 (Pheochromocytoma) | 16.4 | [1] | |

| Compound 48 | BEL-7402 (Liver Cancer) | 10.74 | [1] | |

| Cinnamic Acid-Ligustrazine Derivatives | Compound 34 | BEL-7402 (Liver Cancer) | 9.400 | [1] |

| Compound 34 | A549 (Lung Cancer) | 7.833 | [1] | |

| Piperlongumine Analogs | Compounds 38-40 | HCT116 (Colorectal Cancer) | 3.19 - 8.90 | [1] |

| Flavonoid-Ligustrazine Hybrids | Compound 88 | HT-29 (Colorectal Cancer) | 10.67 | [1] |

| Compound 89 | MCF-7 (Breast Cancer) | 10.43 | [1] | |

| Compound 90 | HT-29 (Colorectal Cancer) | 10.90 | [1] | |

| Chloropyrazine-Tethered Pyrimidines | Compound 35 | DU-145 (Prostate Cancer) | 5 µg/mL | [2] |

| Imadazo[1,2-a]pyrazines | Compound 1d | Average of 3 cell lines | 11.62 | [3] |

| Compound 3b | Average of 3 cell lines | 10.65 | [3] |

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugates | Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [4][5] |

| Compound 25 | HOP-92 (Non-small cell lung) | 1.35 | [4][5] | |

| Alepterolic Acid-Piperazine Hybrids | Compound 3n | MDA-MB-231 (Triple-negative breast cancer) | 5.55 | [6] |

| Thiazolinylphenyl-piperazines | Compounds 21-23 | MCF-7 (Breast Cancer) | < 25 | [7] |

| Piperazine-based Thiazolidinones | Compound 11 | HepG-2 (Liver Cancer) | 0.03 | [8] |

| Compound 13 | HepG-2 (Liver Cancer) | 0.06 | [8] | |

| Compound 16 | HepG-2 (Liver Cancer) | 0.05 | [8] |

Inhibition of Kinase Signaling Pathways

A primary mechanism through which pyrazine and piperazine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and progression.[9] Several pyrazine derivatives have been identified as potent FGFR inhibitors.[9][10]

Table 3: FGFR Inhibitory Activity of Pyrazine Derivatives

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| 5H-Pyrrolo[2,3-b]pyrazine 13 | 0.6 | - | - | - | [9] |

| 3-Amino-pyrazine-2-carboxamide 18d | - | 600 | 480 | - | [10] |

| 3-Amino-pyrazine-2-carboxamide 18g | - | 380 | - | - | [10] |

| 5H-pyrrolo[2,3-b]pyrazine 29 | < 1 | - | - | - | [11] |

| 5H-pyrrolo[2,3-b]pyrazine 32 | 0.4 | - | - | - | [11] |

The signaling cascade initiated by FGFR activation is complex, involving multiple downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and differentiation.[9][11]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Piperazine derivatives have been extensively investigated as VEGFR-2 inhibitors.[8][12][13]

Table 4: VEGFR-2 Inhibitory Activity of Piperazine Derivatives

| Compound Class | Derivative/Compound | VEGFR-2 IC50 (µM) | Reference |

| Piperazine-Chalcone Hybrids | Vd | 0.57 | [12] |

| Ve | 0.62 | [12] | |

| Piperazine-based Thiazolidinones | 11, 13, 16 | < 0.3 | [8] |

| Quinoxalinyl–piperazines | 30 | 0.31 | [13] |

| 31 | 0.33 | [13] | |

| Anilide-substituted Piperazines | 36 | 0.28 | [13] |

| 37 | 0.25 | [13] | |

| 38 | 0.22 | [13] |

Inhibition of VEGFR-2 blocks downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.[13]

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazine-based compounds have emerged as potent inhibitors of various CDKs, particularly CDK9.[3][14]

Table 5: CDK Inhibitory Activity of Pyrazine Derivatives

| Compound Class | Derivative/Compound | CDK9 IC50 (µM) | Reference |

| Imadazo[1,2-a]pyrazines | 3c | 0.16 | [14] |

| 1d | 0.18 | [3] | |

| 1a | 0.19 | [3] | |

| 3b | 0.23 | [3] | |

| 4a | 0.24 | [3] |

By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Pyrazine and piperazine derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Analysis of Antimicrobial Activity

Table 6: Antimicrobial Activity of Pyrazine Derivatives

| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Chalcone-Pyrazine Hybrids | 53 | M. luteus | 31.25 | [1] |

| 54 | M. luteus | 31.25 | [1] | |

| Triazolo[4,3-a]pyrazines | 2e | S. aureus | 32 | [15] |

| 2e | E. coli | 16 | [15] | |

| Pyrazine Carboxamides | 5d | S. Typhi (XDR) | 6.25 | [16] |

Table 7: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Piperazine-Thiadiazole Hybrids | 6c | E. coli | 8 | [17] |

| 4, 6c, 6d | S. aureus | 16 | [17] | |

| 6d, 7b | B. subtilis | 16 | [17] | |

| Pyrazine-2-carboxylic Acid Derivatives | P10, P4 | C. albicans | 3.125 | [18] |

| P6, P7, P9, P10 | P. aeruginosa | 25 | [18] | |

| Fluoroquinolone-Piperazine Hybrids | 5h, 5k, 5l | P. aeruginosa (CRPA) | 16 | [19] |

| Novel Piperazine Derivatives | 308 | MRSA | 2 | [20] |

| 328 | S. aureus | 2 | [20] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Pyrazine and piperazine derivatives have shown promise as anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Analysis of Anti-inflammatory Activity

Table 8: Anti-inflammatory Activity of Pyrazine and Piperazine Derivatives

| Compound Class | Derivative/Compound | Assay | Activity | Reference |

| Paeonol-Pyrazine Hybrid | Compound 37 | NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [1] |

| Pyrazolo[3,4-b]pyrazines | 15 | Carrageenan-induced rat paw edema | 44.44% inhibition | [21] |

| Piperazine Derivative | PD-1 | NO inhibition in RAW264.7 cells | 39.42% inhibition at 10 µM | [22] |

| PD-2 | NO inhibition in RAW264.7 cells | 33.7% inhibition at 10 µM | [22] | |

| PD-1 | TNF-α inhibition | 56.97% inhibition at 10 µM | [22] | |

| PD-2 | TNF-α inhibition | 44.73% inhibition at 10 µM | [22] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

MTT Assay for Anticancer Activity

This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound (pyrazine or piperazine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Purified kinase enzyme

-

Specific kinase substrate

-

ATP

-

Test compound

-

Assay buffer

-

Detection reagent (varies depending on the assay format, e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the test compound in the appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase and the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at 30°C for a specified time.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This protocol describes the use of the Griess reagent to measure nitrite concentration, an indicator of NO production, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with FBS

-

LPS

-

Test compound

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

Pyrazine and piperazine derivatives represent a rich source of biologically active molecules with significant therapeutic potential. Their structural versatility allows for extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a framework for understanding their mechanisms of action and for guiding the rational design of next-generation therapeutics based on these privileged heterocyclic scaffolds. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 18. rjpbcs.com [rjpbcs.com]

- 19. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijcmas.com [ijcmas.com]

- 21. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-5-(piperazin-1-yl)pyrazine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of 2-Bromo-5-(piperazin-1-yl)pyrazine. This versatile heterocyclic compound has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and synthetic workflows to serve as an essential resource for professionals in the field of drug discovery.

Chemical Properties and Data

This compound is a solid, nitrogen-rich heterocyclic compound. Its structure, featuring a reactive bromine atom on the pyrazine ring and a nucleophilic secondary amine on the piperazine moiety, makes it an ideal scaffold for chemical modification and the generation of diverse compound libraries.

| Property | Value |

| CAS Number | 446286-90-4 |

| Molecular Formula | C₈H₁₁BrN₄ |

| Molecular Weight | 243.11 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

| Boiling Point | 380.6 °C (Predicted) |

| Storage Conditions | 2-8°C |

Synthesis and Derivatization

The primary utility of this compound lies in its capacity for derivatization through modern cross-coupling reactions. The bromine atom is readily displaced via palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position of the pyrazine ring.

While specific high-yield protocols for the synthesis of this compound are often proprietary, a common synthetic route involves the nucleophilic aromatic substitution of a dihalogenated pyrazine with piperazine.

Experimental Protocol: Synthesis of this compound from 2,5-Dibromopyrazine

-

Materials: 2,5-Dibromopyrazine, Piperazine, a suitable organic solvent (e.g., Dioxane, DMF), and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).

-

Procedure:

-

To a solution of 2,5-dibromopyrazine (1.0 eq) in dioxane is added piperazine (1.2 eq) and DIPEA (2.0 eq).

-

The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting the bromo-pyrazine with various boronic acids or esters. This is a key step in the synthesis of 2-aryl-5-(piperazin-1-yl)pyrazines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/water).

-

Procedure:

-

In a reaction vessel, this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) are combined.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The palladium catalyst (0.05 eq) and the degassed solvent are added.

-

The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

-

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of 2-amino-5-(piperazin-1-yl)pyrazines, which are also important pharmacophores.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials: this compound, a primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), a strong base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is heated to 90-110 °C and stirred for the required time (monitored by TLC or LC-MS).

-

After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Applications in Drug Discovery: A Case Study on Kinase Inhibitors

The pyrazine-piperazine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK).

ALK is a receptor tyrosine kinase that can become oncogenic when fused with other genes. It is a key therapeutic target in certain types of non-small cell lung cancer. ALK is part of the transforming growth factor-beta (TGF-β) superfamily of receptors, which includes the Bone Morphogenetic Protein (BMP) receptors. This signaling pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis. Inhibiting kinases like ALK can disrupt these signaling cascades in cancer cells, leading to cell cycle arrest and apoptosis.

The following table presents representative data for a series of ALK inhibitors synthesized from a scaffold structurally related to this compound, demonstrating the high potency that can be achieved through derivatization of such core structures.

| Compound ID | Modifications on Pyrazine-Piperazine Scaffold | ALK IC₅₀ (nM) | Cellular Antiproliferative Activity (H2228 cell line) IC₅₀ (nM) |

| 18a | 2-(2,4-dichloro-5-methoxyphenyl)amino, N'-(propan-2-ylsulfonyl) | 15.2 | 28 |

| 18b | 2-(2-chloro-4-fluoro-5-methoxyphenyl)amino, N'-(propan-2-ylsulfonyl) | 12.8 | 21 |

| 18c | 2-(2,4-dichloro-5-methoxyphenyl)amino, N'-(ethylsulfonyl) | 10.5 | 18 |

| 18d | 2-(2-chloro-4-fluoro-5-methoxyphenyl)amino, N'-(ethylsulfonyl) | 8.9 | 14 |

| Ceritinib | (Reference Drug) | 3.5 | 20 |

Data is illustrative and based on structurally analogous compounds found in the literature.

Conclusion

This compound is a high-value chemical intermediate that serves as a versatile platform for the synthesis of novel, biologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for systematic structural modifications, facilitating robust structure-activity relationship (SAR) studies. The successful application of this and related scaffolds in the development of potent kinase inhibitors, such as those targeting ALK in the TGF-β/BMP signaling pathway, underscores its significance in modern medicinal chemistry and the ongoing quest for targeted therapeutics. This guide provides a foundational understanding for researchers aiming to leverage the synthetic potential of this important building block.

The Ascendance of Pyrazines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4 positions, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic handles have propelled the development of a diverse array of therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the discovery and history of novel pyrazine compounds, detailing their synthesis, mechanisms of action, and clinical applications.

A Historical Perspective: From Natural Products to blockbuster Drugs

The journey of pyrazine in medicine is a compelling narrative of chemical innovation. Initially identified in natural products, the pyrazine core has been ingeniously incorporated into a multitude of synthetic drugs.[1][5] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, a testament to their therapeutic significance.[1]

One of the earliest and most impactful pyrazine-based drugs is Pyrazinamide , a cornerstone in the treatment of tuberculosis. Its discovery highlighted the potential of this heterocyclic system to generate potent therapeutic effects. Another notable example is Amiloride , a potassium-sparing diuretic.[1]

The versatility of the pyrazine scaffold is further demonstrated by its presence in modern targeted therapies. Bortezomib , a proteasome inhibitor used in the treatment of multiple myeloma, and Paritaprevir , an antiviral agent for hepatitis C, underscore the broad applicability of pyrazine chemistry in addressing complex diseases.[1]

Key Therapeutic Areas and Mechanisms of Action

Pyrazine derivatives have demonstrated remarkable efficacy across a spectrum of diseases, primarily due to their ability to interact with a wide range of biological targets.[3][6]

Anticancer Activity

A significant number of pyrazine-based compounds exhibit potent anticancer properties.[3][7] These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[8][9] For instance, Gilteritinib (Xospata) is a dual FLT3/AXL inhibitor approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with a FLT3 mutation.[9]

The anticancer mechanisms of pyrazine compounds are diverse and include:

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[7]

-

Inhibition of Angiogenesis: By preventing the formation of new blood vessels, these compounds can starve tumors of essential nutrients.[7]

-

Cell Cycle Arrest: Some pyrazine-containing molecules can halt the cell cycle, inhibiting cancer cell division.[7]

Antiviral and Antimicrobial Activity

The pyrazine nucleus is a key component in several antiviral and antimicrobial agents. Favipiravir , an inhibitor of RNA-dependent RNA polymerase, has shown activity against various RNA viruses, including influenza and Ebola.[1] Furthermore, research has demonstrated the potential of pyrazine-containing thiazolines and thiazolidinones as effective antimicrobial agents.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazine compounds, highlighting their therapeutic potential.

| Compound | Target | IC50/EC50 | Cell Line/Assay | Therapeutic Area | Reference |

| Gilteritinib (ASP-2215) | FLT3 | 0.29 nM | Biochemical Assay | Acute Myeloid Leukemia | [9] |

| Gilteritinib (ASP-2215) | AXL | 0.73 nM | Biochemical Assay | Acute Myeloid Leukemia | [9] |

| Darovasertib (LXS-196) | PKCα | 1.9 nM | Biochemical Assay | Metastatic Uveal Melanoma | [9] |

| Darovasertib (LXS-196) | PKCθ | 0.4 nM | Biochemical Assay | Metastatic Uveal Melanoma | [9] |

| Darovasertib (LXS-196) | GSK3β | 3.1 nM | Biochemical Assay | Metastatic Uveal Melanoma | [9] |

| Prexasertib (LY2606368) | CHK1 | 1.4 nM | Biochemical Assay | Various Cancers | [9] |

| Compound 27 | HCMV DNA Polymerase | 0.33 µM | Antiviral Assay | Cytomegalovirus Infection | [11] |

| Compound 6y | Porcine SDH | ~2-fold more potent than pyraziflumid | Enzyme Inhibition Assay | Fungicide | [12] |

| YM155 (Sepantronium) | Survivin | 0.0137 µM | H1299 Cell Line | Various Cancers | [5] |

| Cinnamic acid-pyrazine derivative 2 | HCV NS5B RdRp | 0.69 µM | Enzyme Inhibition Assay | Hepatitis C | [5] |

| Cinnamic acid-pyrazine derivative 3 | HCV NS5B RdRp | 1.2 µM | Enzyme Inhibition Assay | Hepatitis C | [5] |

| Piperlongumine-ligustrazine derivative 42 | U87MG | 0.25 µM | Cytotoxicity Assay | Glioblastoma | [13] |

| Chalcone-pyrazine hybrid 46 | MCF-7 | 9.1 µM | Cytotoxicity Assay | Breast Cancer | [13] |

| Ligustrazine-flavonoid hybrid 88 | HT-29 | 10.67 µM | Cytotoxicity Assay | Colon Cancer | [5] |

| Ligustrazine-curcumin hybrid 79 | A549 | 0.60 µM | Cytotoxicity Assay | Lung Cancer | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. Below are protocols for key experiments cited in the development of novel pyrazine compounds.

Synthesis of Pyrrolo[2,3-b]pyrazine FGFR Inhibitors

This procedure outlines the synthesis of a novel series of fibroblast growth factor receptor (FGFR) inhibitors based on a pyrrolo[2,3-b]pyrazine scaffold.[14]

General Procedure:

-

Starting Material: The synthesis begins with a hit structure identified from a c-Met inhibitor project.[14]

-

Chemical Optimization: A systematic chemical optimization is conducted by exploring three different parts of the initial hit compound.[14]

-

Preparation of Intermediate 4: Detailed nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data are provided for the characterization of key intermediates, such as compound 4.[14]

-

1H-NMR (400 MHz, CDCl3): δ 8.65 (s, 1H), 8.16 (d, J = 8.3 Hz, 2H), 7.91 (d, J = 4.1 Hz, 1H), 7.69 – 7.59 (m, 1H), 7.53 (t, J = 7.7 Hz, 2H), 6.78 (d, J = 4.1 Hz, 1H).[14]

-

13C-NMR (126 MHz, CDCl3): δ 146.75, 142.02, 141.60, 137.29, 137.20, 134.61, 134.41, 129.42 (C × 2), 128.85, 128.03, 127.72 (C × 2), 119.32, 116.03, 39.38.[14]

-

LC-MS: m/z (ESI) found (M + H)+.[14]

-

-

Synthesis of Final Compounds: Similar procedures are followed to synthesize a series of pyrrolo[2,3-b]pyrazine derivatives, with detailed characterization for each compound.[14]

Synthesis of Pyrido[2,3-b]pyrazine HCMV Polymerase Inhibitors

This protocol describes the synthesis of a series of non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors.[11]

General Procedure:

-

Core Structure: The synthesis is based on a novel pyrido[2,3-b]pyrazine core.[11]

-

Substitution: Various substituents are introduced at the 2-position of the core structure to optimize antiviral activity and minimize off-target effects.[11]

-

Lipophilicity Reduction: To reduce hERG activity, a nitrogen atom is incorporated into the naphthyridinone ring to create a less lipophilic pyrido[2,3-b]pyrazine core. Fluorine is also incorporated to further reduce lipophilicity.[11]

-

Characterization: The synthesized compounds are characterized by standard analytical techniques to confirm their structure and purity.

In Vitro Antimicrobial Activity Assay

This protocol details the evaluation of the antimicrobial activity of synthesized pyrazine-containing thiazolines and thiazolidinones.[10]

Procedure:

-

Microbial Strains: The compounds are tested against Gram-positive bacteria (e.g., S. aureus, B. subtilis), Gram-negative bacteria (e.g., E. coli, S. typhi), and Mycobacterium tuberculosis H37Rv strain.[10]

-

In Vitro Assay: The in vitro antimicrobial activity is determined using established microbiological methods, likely involving the measurement of minimum inhibitory concentrations (MICs).

-

Toxicity Assay: The toxicity of the most potent compounds is evaluated using a hemolytic assay to determine the minimal hemolytic concentration (MHC).[10]

Visualizing the Science: Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following Graphviz diagrams depict key signaling pathways and workflows related to pyrazine compounds.

Caption: FGFR signaling pathways and the inhibitory action of pyrrolo[2,3-b]pyrazine inhibitors.

Caption: A generalized workflow for the discovery and development of novel pyrazine-based drugs.

The Future of Pyrazine in Drug Discovery

The pyrazine heterocycle continues to be a fertile ground for the discovery of novel therapeutics.[1][13] Its ability to serve as a versatile scaffold, coupled with an increasing understanding of its structure-activity relationships, ensures its continued prominence in medicinal chemistry.[3] Future research will likely focus on the development of more selective and potent pyrazine derivatives, as well as the exploration of new therapeutic applications for this remarkable class of compounds. The ongoing efforts in total synthesis and medicinal chemistry promise to unlock even more of the therapeutic potential held within the pyrazine nucleus.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Substituted Pyrazines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1] The physicochemical properties of substituted pyrazines, such as lipophilicity, solubility, and acidity/basicity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding and optimizing these properties is paramount for successful drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyrazines, detailed experimental protocols for their determination, and an exploration of their role in modulating biological pathways.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a bioisostere for phenyl and other heteroaryl moieties, offering a unique combination of electronic and steric properties.[2] The two nitrogen atoms act as hydrogen bond acceptors, which is crucial for molecular recognition at the target site, particularly in kinase inhibition.[2] Furthermore, the electron-deficient nature of the pyrazine ring influences its metabolic stability and reactivity. Substituents on the pyrazine ring can be strategically introduced to modulate its physicochemical properties and, consequently, its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Core Physicochemical Properties of Substituted Pyrazines

The rational design of drug candidates requires a thorough understanding of how chemical structure influences physicochemical properties. For substituted pyrazines, the nature, position, and number of substituents dramatically alter their lipophilicity, solubility, and ionization state.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. For many drug discovery programs, a LogP value below 5 is considered desirable to ensure adequate aqueous solubility and avoid issues with metabolism and promiscuous binding.[3]

General Trends for Substituted Pyrazines:

-

Alkyl and Aromatic Substituents: Increasing the number and size of alkyl or aryl substituents generally increases lipophilicity.

-

Polar Substituents: The introduction of polar groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, decreases lipophilicity.

-

Halogens: Halogen substituents (e.g., -Cl, -F) typically increase lipophilicity.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low and variable bioavailability for orally administered drugs. The solubility of pyrazine derivatives is influenced by their crystal lattice energy and their interactions with water molecules.

General Trends for Substituted Pyrazines:

-

Substituent Effects: The introduction of non-polar substituents tends to decrease aqueous solubility, while polar substituents that can engage in hydrogen bonding with water generally enhance it. For instance, 2-amino-3-chloropyrazine shows increased solubility with rising temperature and in the presence of co-solvents like methanol or DMF.[6]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyrazine ring is weakly basic due to the presence of the nitrogen atoms.[1] The pKa of the parent pyrazine is approximately 0.65.[7] Substituents can significantly alter the basicity of the pyrazine nitrogens.

General Trends for Substituted Pyrazines:

-

Electron-Donating Groups (EDGs): Substituents like alkyl and methoxy groups increase the electron density on the pyrazine ring, thereby increasing the basicity of the nitrogen atoms (higher pKa). For example, the pKa of methylpyrazine is around 1.42.

-

Electron-Withdrawing Groups (EWGs): Groups such as chloro and cyano decrease the electron density of the ring, leading to a decrease in basicity (lower pKa). The predicted pKa of chloropyrazine is approximately -1.10.[8]

Data Presentation: Physicochemical Properties of Selected Pyrazines

| Compound | Substituent(s) | LogP | Reference(s) |

| Pyrazine | None | -0.26 | [5] |

| 2-Methylpyrazine | 2-Methyl | 0.21 | [9] |

| 2-Chloropyrazine | 2-Chloro | 0.70 | [8] |

| Pyrazinamide | 2-Carboxamide | -0.6 | [10] |

Table 1: Lipophilicity (LogP) of Selected Pyrazine Derivatives

| Compound | Substituent(s) | Aqueous Solubility | Conditions | Reference(s) |

| Pyrazine | None | Soluble | Room Temperature | [4][5] |

| 2-Methylpyrazine | 2-Methyl | 1000 mg/mL | 20 °C | [9] |

| 2-Chloropyrazine | 2-Chloro | Insoluble in water, soluble in methanol | Not specified | [8][11] |

| 2-Amino-3-chloropyrazine | 2-Amino, 3-Chloro | 1.577 x 10⁻⁴ (mole fraction) | 323.15 K, in water | [6] |

Table 2: Aqueous Solubility of Selected Pyrazine Derivatives

| Compound | Substituent(s) | pKa | Reference(s) |

| Pyrazine | None | 0.65 | [7] |

| Methylpyrazine | Methyl | 1.42 | |

| 2,5-Dimethylpyrazine | 2,5-Dimethyl | 2.1 | |

| 2,3,5,6-Tetramethylpyrazine | 2,3,5,6-Tetramethyl | 2.8 | |

| 2-Chloropyrazine | 2-Chloro | -1.10 (Predicted) | [8] |

Table 3: pKa Values of Selected Pyrazine Derivatives

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug discovery. The following sections detail standard experimental protocols for measuring lipophilicity, solubility, and pKa.

Determination of Lipophilicity (LogP/LogD)

This method directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for LogD).[3]

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[3]

-

Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a flask.

-

Equilibration: Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.[12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the LogP or LogD value using the following formula: LogP/LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Protocol:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: Inject the test compound and determine its retention time under the same chromatographic conditions.

-

Calculation: Interpolate the LogP of the test compound from the calibration curve.

Determination of Aqueous Solubility

This high-throughput method is often used in early drug discovery and measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[10]

-

Precipitate Removal: Separate the undissolved precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable method (e.g., UV-Vis spectroscopy, LC-MS/MS).

This method measures the equilibrium solubility of a compound and is considered more representative of the true solubility.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to an aqueous buffer of a specific pH.

-

Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the saturated solution.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[1]

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Dissolve a known amount of the test compound in water or a co-solvent system to a known concentration (e.g., 1 mM).[14]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO2.[14]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the first or second derivative of the titration curve.

Visualization of Pathways and Workflows

Role of Substituted Pyrazines in Kinase Signaling Pathways

Many pyrazine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[15] A common target is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[16]

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazine CAS#: 290-37-9 [m.chemicalbook.com]

- 8. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]

- 9. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Bromo-5-(piperazin-1-yl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic protocol for the chemical compound 2-Bromo-5-(piperazin-1-yl)pyrazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its characterization and preparation.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 446286-90-4[1] Molecular Formula: C₈H₁₁BrN₄[1] Molecular Weight: 243.108 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

NMR Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | s | 1H | Pyrazine-H |

| ~7.8 | s | 1H | Pyrazine-H |

| ~3.5 | t | 4H | Piperazine-CH₂ |

| ~3.0 | t | 4H | Piperazine-CH₂ |

| ~2.0 | s (broad) | 1H | Piperazine-NH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyrazine-C (C-N) |

| ~145 | Pyrazine-C (C-Br) |

| ~138 | Pyrazine-CH |

| ~135 | Pyrazine-CH |

| ~45 | Piperazine-CH₂ |

| ~44 | Piperazine-CH₂ |

Note: Predicted chemical shifts are based on general values for pyrazine and piperazine moieties and will vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (piperazine) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium-Strong | C=N stretch (pyrazine ring) |

| ~1400 - 1500 | Medium | C=C stretch (pyrazine ring) |